molecular formula C11H12N2O2 B1464216 [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol CAS No. 939053-55-1

[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B1464216
CAS No.: 939053-55-1
M. Wt: 204.22 g/mol
InChI Key: IXIODNUPYPVUBO-UHFFFAOYSA-N
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Description

[5-(2-Methoxyphenyl)-1H-pyrazol-3-yl]methanol is a pyrazole-based chemical compound with the molecular formula C 11 H 12 N 2 O 2 and a molecular weight of 204.23 g/mol . Its CAS registry number is 939053-55-1 . This compound is a key synthetic intermediate and scaffold in medicinal chemistry research. For instance, derivatives of this core structure have been utilized in the discovery and development of selective nonpeptide compounds targeting the neurotensin receptor type 2 (NTS2), which is a target of interest for its potential analgesic effects in pain research . Chemical Identifiers • CAS Number: 939053-55-1 • MDL Number: MFCD16305649 • Molecular Formula: C 11 H 12 N 2 O 2 • Molecular Weight: 204.23 g/mol • IUPAC Name: [3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanol • SMILES: COC1=CC=CC=C1C2=NNC(=C2)CO Safety and Handling This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate precautionary measures should be taken during handling . Physical Characteristics and Storage The compound is typically supplied as a powder and is recommended to be stored at room temperature .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11-5-3-2-4-9(11)10-6-8(7-14)12-13-10/h2-6,14H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIODNUPYPVUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939053-55-1
Record name [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol
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Biological Activity

[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyphenyl group and a hydroxymethyl group. Its molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2, and it exhibits characteristics typical of pyrazole derivatives, which are known for diverse biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase1. The inhibition of tubulin polymerization is crucial for cancer treatment as it disrupts mitotic processes.

Compound IC50 (µM) Mechanism of Action
This compound0.08 - 12.07Inhibits tubulin polymerization
Other PyrazolesVariesVarious mechanisms including apoptosis induction

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-62. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. For example, docking studies have suggested that the compound binds effectively to the colchicine site on tubulin3, which is critical for its anticancer activity.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in various disease models:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including breast and prostate cancer cells4.
  • Inflammatory Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases5.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol with analogous pyrazole derivatives, focusing on structural features, physicochemical properties, synthesis, and biological activities.

Structural and Substituent Variations
Compound Name Substituents (Position) Key Structural Differences
This compound 5-(2-MeOPh), 3-CH2OH Reference compound
AZD8055 2-MeOPh, pyrido[2,3-d]pyrimidin-7-yl Bulky heterocyclic extension at position 5
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol 3-furyl, 5-CH2OH, 1-Me Furyl (aromatic) vs. methoxyphenyl
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol 5-cyclopropyl, 2-Me, 3-CH2OH Cyclopropyl (aliphatic) vs. aryl
[5-(2-Furyl)-1H-pyrazol-3-yl]methanol 5-furyl, 3-CH2OH Lack of methyl/methoxy groups

Key Observations :

  • Aryl vs.
  • Functional Group Positioning : The hydroxymethyl group at position 3 is conserved across analogs, suggesting its role in solubility or hydrogen-bond interactions.
Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (aq.)
[5-(2-MeOPh)-1H-pyrazol-3-yl]methanol 204.23 1.8 Moderate
AZD8055 ~550.6 3.5 Low
[3-(2-Furyl)-1-Me-pyrazol-5-yl]methanol 178.19 1.2 High
(5-Cyclopropyl-2-Me-pyrazol-3-yl)methanol 152.20 0.9 High

Key Observations :

  • The target compound’s moderate logP (1.8) balances lipophilicity and hydrophilicity, unlike AZD8055, which has higher lipophilicity due to its extended heterocyclic system .
  • Furyl- and cyclopropyl-substituted analogs exhibit lower molecular weights and improved aqueous solubility .

Key Observations :

  • AZD8055’s activity highlights the impact of bulky substituents on target specificity .

Preparation Methods

General Synthetic Strategy

The synthesis of [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol typically follows these key stages:

This approach is well-documented in the synthesis of various 5-aryl-1H-pyrazol-3-ylmethanol derivatives, including those with methoxy substituents on the aryl ring.

Detailed Preparation Steps

Preparation of Ethyl 2,4-dioxo-4-arylbutanoates

  • Substituted acetophenones such as 2-methoxyacetophenone are reacted with diethyl oxalate in the presence of potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature.
  • This yields ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate intermediates.
  • The reaction proceeds via nucleophilic attack of the enolate ion of acetophenone on diethyl oxalate.

Cyclization to Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylates

  • The β-diketone intermediate is then treated with phenylhydrazine or hydrazine hydrate in ethanol under reflux.
  • This step forms the pyrazole ring, yielding ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate.
  • The cyclization is driven by nucleophilic attack of hydrazine on the diketone carbonyls, followed by ring closure and elimination of water.

Reduction to this compound

  • The ester group of the pyrazole-3-carboxylate is selectively reduced using lithium aluminum hydride (LiAlH4) in dry diethyl ether at 0 °C.
  • This reduction converts the ester to the corresponding primary alcohol, producing this compound.
  • The reaction is monitored by thin-layer chromatography (TLC) and quenched with saturated ammonium chloride solution upon completion.
  • The product is isolated by extraction, washing, drying, and solvent removal under vacuum.

Representative Reaction Conditions and Yields

Step Reactants and Conditions Product Yield (%) Notes
1 2-Methoxyacetophenone + Diethyl oxalate, KtBuO, THF, 0 °C to RT Ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate 65–80 Formation of β-diketone intermediate
2 β-Diketone + Hydrazine hydrate, EtOH, reflux Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate 65–80 Pyrazole ring formation
3 Pyrazole ester + LiAlH4, diethyl ether, 0 °C, 1 h This compound 70–88 Selective reduction of ester to alcohol

Yields are approximate and based on analogous compounds with similar substitution patterns.

Additional Notes on Purification and Characterization

  • The intermediate and final products are purified by standard methods such as recrystallization or flash column chromatography using petroleum ether/ethyl acetate mixtures.
  • Structural confirmation is done by IR, ^1H NMR, ^13C NMR, and mass spectrometry.
  • The ^1H NMR spectrum of the methanol derivative typically shows characteristic signals for the pyrazole ring protons and the methoxy group on the phenyl ring, as well as a singlet for the hydroxymethyl group.
  • The reduction step is critical and requires careful control of temperature and quenching to avoid over-reduction or side reactions.

Alternative Synthetic Routes

  • Some literature reports the synthesis of similar pyrazolylmethanol compounds starting from substituted malonates followed by hydrazine cyclization and reduction steps.
  • Halogenation of the pyrazole ring followed by substitution can also be used to introduce methoxyphenyl groups, but the direct formation from substituted acetophenones is more straightforward and commonly used.

Summary Table of Key Reagents and Conditions

Reagent Purpose Typical Conditions Comments
Diethyl oxalate Formation of β-diketone intermediate KtBuO, THF, 0 °C to RT Requires dry conditions
Hydrazine hydrate or phenylhydrazine Pyrazole ring formation Ethanol, reflux Cyclization step
Lithium aluminum hydride (LiAlH4) Reduction of ester to alcohol Diethyl ether, 0 °C, 1 h Quench carefully with NH4Cl
Solvents (THF, EtOH, diethyl ether) Reaction media Anhydrous conditions preferred Purity affects yield

Q & A

Q. How can researchers optimize the synthetic route for [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol to improve yield and purity?

  • Methodological Answer : Optimization involves multi-step reactions, including cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions. Key parameters include:
  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .
  • Catalysts : Use glacial acetic acid (1–2 mL per 50 mL solvent) to protonate intermediates and accelerate cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product, while recrystallization in ethanol enhances purity .
    Example: A similar pyrazole derivative achieved 45% yield after 7-hour reflux and ethanol recrystallization .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and 13C^{13}C-NMR (hydroxymethyl carbon at δ 60–65 ppm) .
  • Mass Spectrometry : ESI-MS identifies the molecular ion peak (e.g., m/z 230.31 for a related compound) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) using SHELXL for refinement .
  • IR Spectroscopy : Detect hydroxyl (3200–3500 cm1^{-1}) and aromatic C–H (3050–3100 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the hydroxymethyl group in similar compounds shows high electron density, influencing hydrogen-bond donor capacity .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., TNIK inhibitors for cancer). Dock the methoxyphenyl group into hydrophobic pockets and the hydroxymethyl into polar active sites .
  • MD Simulations : Simulate solvation dynamics (e.g., in water/ethanol) to predict solubility and aggregation behavior .

Q. What strategies resolve contradictions in biological activity data across studies involving pyrazole methanol derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, IC50_{50} protocols) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example, 4-chlorophenyl analogs show higher anti-inflammatory activity than tert-butyl derivatives, likely due to enhanced lipophilicity .
  • Meta-Analysis : Aggregate data from crystallography (e.g., dihedral angles influencing binding) and biological assays to identify outliers .

Q. How does the substitution pattern on the pyrazole ring influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Substituent Effects :
SubstituentLog PSolubility (mg/mL)Biological Activity TrendReference
2-Methoxyphenyl2.10.8 (Water)Moderate anti-inflammatory
4-Chlorophenyl3.50.2 (Water)High anticancer activity
4-tert-Butylphenyl4.00.1 (Water)Low solubility, high log P
  • Hydrogen Bonding : The hydroxymethyl group (-CH2 _2OH) enhances aqueous solubility via H-bonding, while bulky groups (e.g., tert-butyl) increase log P and membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

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